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Compound of Interest

Compound Name: 1,3,3-Trichlorobutane

Cat. No.: B102336

The thermodynamic properties of chlorinated alkanes are fundamental to predicting their
reactivity, stability, and environmental distribution. Key parameters include the standard
enthalpy of formation (AfH®), standard molar entropy (S°), Gibbs free energy of formation
(AfG®), and specific heat capacity (Cp).

Chlorine substitution significantly influences these properties. The electron-attracting effect of
chlorine destabilizes chlorinated alkanes compared to their parent alkanes[1]. This is reflected
in their enthalpies of formation. For instance, early studies using static bomb combustion
calorimetry indicated that highly chlorinated compounds have systematically more positive
enthalpies of formation than values derived from later methods like rotating bomb combustion
calorimetry[2][3]. More recent evaluations have provided a self-consistent set of
thermodynamic data for C1 and C2 chlorinated hydrocarbons[2][3].

Data Tables

The following tables summarize key thermodynamic data for selected C1 and C2 chlorinated
alkanes. These values are crucial for modeling chemical reactions and degradation
pathways[4].

Table 1: Standard Enthalpy of Formation (AfH°) and Standard Molar Entropy (S°) for Selected
Chlorinated Alkanes at 298.15 K
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Chemical
Compound State AfH° (kJ/mol) S° (J/mol-K)
Formula
Chloromethane CHsClI Gas -82.0+0.4 2345
Dichloromethane CH2Cl2 Gas -954 +1.3 270.2
Trichloromethan
CHCI3 Gas -103.1+1.3 295.7
e (Chloroform)
Trichloromethan o
CHCIs Liquid -134.3[5] 202.9[5]
e (Chloroform)
Tetrachlorometha
CCla Gas -102.9+1.3 309.8
ne
Chloroethane C2HsCl Gas -112.2 £ 0.6 275.8
1,1-
C2Ha4Cl2 Gas -1335+1.0 300.4
Dichloroethane
1,2-
] C2Ha4Cl2 Gas -131.8+£0.8 308.2
Dichloroethane
1,1,1-
] C2HsCls Gas -147.3+15 321.3
Trichloroethane
1,1,2-
C2H3sCls Gas -149.4+ 2.0 335.6
Trichloroethane
1,1,1,2-
Tetrachloroethan C2H2Cla Gas -164.4+25 344.3
e
1,1,2,2-
Tetrachloroethan C2H2Cla Gas -173.6 £ 1.7 355.6
e
Pentachloroetha
C2HCIs Gas -180.3+2.1 369.0
ne
Hexachloroethan
C2Cls Gas -197.5+4.0 382.0

e
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Data compiled from critically reviewed sources[2][3][5][6]. Note that values can vary slightly

between different evaluation methods.

Table 2: Standard Gibbs Free Energy of Formation (AfG®) for Selected Chlorinated Alkanes at

298.15K
Compound Chemical Formula Phase AfG° (kJ/mol)
Methane CHa Aqueous -34.74
Chloromethane CHsCl Aqueous -52.71
Dichloromethane CH2Cl2 Aqueous -66.11
Trichloromethane CHCIs Aqueous -66.50
Tetrachloromethane CCla Aqueous -45.10
Ethane CzHe Aqueous -17.43
Chloroethane C2HsCl Aqueous -36.83
1,2-Dichloroethane C2HaCl2 Aqueous -72.93

Data estimated using group contribution methods[7][8]. These estimates indicate that

processes like reductive dechlorination can yield sufficient energy to support microbial

growth[7][8].

Table 3: Specific Heat Capacity (Cp) for Selected Substances at 25°C

Specific Heat Molar Heat
Substance Formula State Capacity Capacity
(J/g-°C) (J/mol-°C)
Chloroform CHCIs Liquid 0.96 114.25[5]
Carbon
_ Liquid 0.84 131.3
Tetrachloride
Water Liquid 4.184 75.3
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Data sourced from various chemical handbooks[5][9].

Experimental Protocols for Determining
Thermodynamic Properties

Accurate determination of thermodynamic data relies on precise experimental techniques.
Calorimetry and chromatography are two primary methods employed.

Combustion Calorimetry

Calorimetry is the science of measuring the heat change associated with a chemical
reaction[10]. For chlorinated alkanes, determining the enthalpy of formation (AfH®) often
involves measuring the heat of combustion in a bomb calorimeter.

Methodology:

o Sample Preparation: A precise mass of the chlorinated alkane is placed in a sample holder
within a high-pressure vessel known as a "bomb." For highly volatile liquids, this may involve
encapsulation in a gelatin capsule.

e Bomb Assembly: The bomb is filled with a known excess of pure oxygen under high pressure
(typically ~30 atm). A small, known amount of water is often added to the bomb to ensure
that all chlorine is converted to aqueous hydrochloric acid upon combustion.

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and
the initial temperature is recorded precisely.

« Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction
releases heat, which is absorbed by the bomb and the surrounding water, causing the
temperature to rise.

o Temperature Measurement: The temperature is monitored continuously until it reaches a
maximum and then begins to slowly cool. The total temperature change (AT) is determined
after correcting for any heat exchange with the surroundings.
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» Analysis: After the experiment, the contents of the bomb are analyzed to ensure complete
combustion and to quantify the amounts of hydrochloric acid and any side products formed.

o Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: g_rxn
= - (C_cal * AT) where C_cal is the total heat capacity of the calorimeter system (bomb,
water, etc.), determined by combusting a standard substance with a known heat of
combustion (e.g., benzoic acid). The standard enthalpy of formation is then derived from the
heat of combustion using Hess's Law.

Rotating-Bomb Calorimetry: A significant refinement for halogen-containing compounds is the
use of a rotating-bomb calorimeter. Early static bomb methods often yielded inconsistent
results for highly chlorinated compounds[2][3]. In a rotating-bomb calorimeter, the bomb is
rotated after ignition to ensure that the gaseous combustion products dissolve completely and
uniformly in the aqueous solution inside, leading to a well-defined final state and more accurate
enthalpy values[2][3].
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Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile
compounds. While not a direct method for measuring primary thermodynamic properties like
enthalpy, it is invaluable for determining physical properties such as vapor pressure and
partitioning coefficients, which are related to thermodynamic quantities like the enthalpy of
vaporization[11][12]. It is also essential for analyzing the purity of samples used in calorimetry
and for identifying products in degradation studies[13].

Methodology (Vapor Pressure Estimation):

Instrument Setup: A gas chromatograph is equipped with a capillary column appropriate for
separating chlorinated hydrocarbons (e.g., a non-polar DB-5 or mid-polar DB-1701 column)
and a sensitive detector, often an Electron Capture Detector (ECD) which is highly sensitive
to halogenated compounds[13], or a mass spectrometer (MS)[14][15].

Calibration: The instrument is calibrated using a series of standard compounds with well-
known vapor pressures and retention times.

Sample Analysis: The chlorinated alkane sample is injected into the heated inlet, where it
vaporizes and is carried by an inert gas (e.g., helium) through the column.

Separation & Detection: Compounds are separated based on their boiling points and
interactions with the column's stationary phase. The time taken for a compound to travel
through the column is its retention time.

Correlation: The retention times of the chlorinated alkanes are correlated with those of the
calibration standards. A linear relationship often exists between the logarithm of the vapor
pressure and the retention time for a homologous series of compounds. This relationship
allows for the estimation of the vapor pressure of the target analytes.

Thermodynamic Calculation: The enthalpy of vaporization (AH_vap) can then be determined
by measuring vapor pressures at different temperatures and applying the Clausius-
Clapeyron equation.

Metabolic Pathways and Toxicological Relevance
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The thermodynamic properties of chlorinated alkanes directly influence their metabolic fate and
toxicity. The stability of the molecule, governed by its Gibbs free energy and bond dissociation
energies, dictates the primary pathways of metabolic transformation[1][16].

For chlorinated alkanes, metabolic transformation often proceeds via oxidation, frequently
catalyzed by cytochrome P450 (CYP) enzymes in the liver[17][18]. These reactions can lead to
the formation of reactive intermediates. Key metabolic steps include oxidative dechlorination
and direct hydroxylation, which can be followed by further oxidation to carboxylic acids[17]. The
instability of certain chlorinated alkanes can lead to the formation of radicals through C-C bond
breaking or dechlorination, which are reactive intermediates[1].

The diagram below illustrates a generalized metabolic pathway for a short-chain chlorinated
paraffin (SCCP), showing the initial oxidative steps that can lead to either detoxification or the
formation of toxic metabolites.

// Edges cp -> hydroxylated [label="Direct Hydroxylation\n(CYP450)", color="#202124"]; cp ->
dechlorinated [label="Oxidative Dechlorination\n(CYP450)", color="#202124"]; hydroxylated ->
acid [label="Further Oxidation", color="#202124"]; dechlorinated -> acid [label="Further
Oxidation", color="#202124"]; acid -> conjugates [label="Conjugation”, color="#202124"];
hydroxylated -> conjugates [label="Conjugation”, color="#202124"]; conjugates -> excretion
[color="#202124"]; dechlorinated -> toxicity [style=dashed, color="#202124"]; } .dot Caption:
Generalized metabolic pathway of chlorinated alkanes in humans.

This guide provides a foundational understanding of the thermodynamic properties of
chlorinated alkanes, the methods used to determine them, and their relevance in a biological
context. Accurate thermodynamic data are indispensable for predicting the environmental
behavior, metabolic fate, and potential toxicity of these widely used industrial chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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